molecular formula C16H14ClF6N5O2S B2508625 N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide CAS No. 338411-82-8

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide

Cat. No. B2508625
CAS RN: 338411-82-8
M. Wt: 489.82
InChI Key: NPYGGRYJONIHJU-UHFFFAOYSA-N
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Description

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide is a useful research compound. Its molecular formula is C16H14ClF6N5O2S and its molecular weight is 489.82. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide and related compounds have been studied for their crystal structures. For instance, the crystal structure of N-3-Pyridinyl-methanesulfonamide was analyzed, revealing two non-equivalent molecules with different conformations, stabilized by a network of hydrogen bonds (Dodoff, Varga, & Kovala-Demertzi, 2004).

Conformation and Self-association Studies

The structure and self-association of similar compounds, like trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, have been studied using IR spectroscopy and quantum chemical methods, providing insights into their behavior in different solvents and crystal forms (Sterkhova, Moskalik, & Shainyan, 2014).

Applications in Organic Synthesis

These compounds are also utilized in organic synthesis. For example, the use of trifluoromethanesulfonic (triflic) acid as a catalyst for inducing cyclisation of homoallylic sulfonamides to form pyrrolidines demonstrates their utility in complex organic reactions (Haskins & Knight, 2002).

Pharmaceutical Synthesis

In pharmaceutical research, these compounds have been explored for synthesizing specific agents. A practical synthesis approach for a chronic renal disease agent using a variant of this compound was developed, highlighting its role in drug synthesis (Ikemoto et al., 2000).

Herbicidal Activity

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to the chemical structure , has shown that they possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

properties

IUPAC Name

N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-3-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF6N5O2S/c17-11-8-10(15(18,19)20)9-25-13(11)27-4-6-28(7-5-27)14-12(2-1-3-24-14)26-31(29,30)16(21,22)23/h1-3,8-9,26H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYGGRYJONIHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)NS(=O)(=O)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF6N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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